N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
Description
N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine (CAS: 172648-55-4) is a pyridine derivative with the molecular formula C₇H₈F₃N₃. It features a trifluoromethyl (-CF₃) group at position 5, an amino (-NH₂) group at position 3, and a methyl-substituted amino (-NHCH₃) group at position 2 (N2) of the pyridine ring . This compound is commercially available from suppliers such as Sigma-Aldrich and Shanghai Jinlan Pharm, though some vendors (e.g., CymitQuimica) list it as discontinued .
Properties
IUPAC Name |
2-N-methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-12-6-5(11)2-4(3-13-6)7(8,9)10/h2-3H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRUNZFXEAZVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371029 | |
| Record name | N~2~-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172648-55-4 | |
| Record name | N~2~-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-(methylamino)-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 10% Pd/C (0.5 g) is added to a solution of 3-nitro-5-(trifluoromethyl)pyridin-2-amine (1.0 g, 4.83 mmol) in ethanol (10 mL). The mixture is hydrogenated at 50 psi for 5 hours, followed by filtration through Celite and evaporation under reduced pressure to yield 5-(trifluoromethyl)pyridine-2,3-diamine. This intermediate is subsequently methylated to introduce the N²-methyl group.
Critical Parameters :
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Catalyst loading (10% Pd/C) ensures complete reduction while minimizing side reactions.
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Ethanol as the solvent balances reactivity and safety.
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Hydrogen pressure (50 psi) accelerates reaction kinetics without compromising selectivity.
Cyclization Using Carbonylating Agents
Cyclization reactions with 1,1'-carbonyldiimidazole (CDI) or thiocarbonyldiimidazole are widely employed to form imidazo[4,5-b]pyridine derivatives, which are hydrolyzed to yield the target diamine.
CDI-Mediated Cyclization
A mixture of 5-(trifluoromethyl)pyridine-2,3-diamine (0.90 g, 5.08 mmol) and CDI (1.0 g, 6.17 mmol) in tetrahydrofuran (THF, 10 mL) is stirred at room temperature for 16 hours. Heating to reflux for 2 hours induces cyclization, followed by precipitation and filtration to isolate 6-trifluoromethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one. Acidic hydrolysis of this intermediate then affords N²-methyl-5-(trifluoromethyl)pyridine-2,3-diamine.
Advantages :
Thiocarbonyldiimidazole Approach
Thiocarbonyldiimidazole (0.2 mmol) and 5-(trifluoromethyl)pyridine-2,3-diamine (0.2 mmol) react in dry THF under nitrogen at room temperature. Subsequent treatment with dicyclohexylcarbodiimide (DCC) at 40–60°C promotes cyclization, yielding imidazo[4,5-b]pyridine derivatives after HPLC purification.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for intermediate formation. For instance, 2-chloro-1,1,1-triethoxyethane (504 mg, 2.56 mmol) reacts with 5-(trifluoromethyl)pyridine-2,3-diamine (454 mg, 2.56 mmol) in dichloromethane (DCM) under microwave heating at 100°C for 20 minutes. The resulting solid is filtered and washed with DCM/hexanes to yield 2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine, a precursor to the target compound.
Key Benefits :
Oxidative Coupling and Functionalization
Recent advancements employ oxidative agents like Oxone (potassium peroxymonosulfate) to facilitate coupling reactions. For example, methyl 4-(5-(3-fluoro-4-formylphenyl)pyrimidin-2-yloxy)bicyclo[2.2.2]octane-1-carboxylate reacts with 5-(trifluoromethyl)pyridine-2,3-diamine in dimethyl sulfoxide (DMSO) at 50°C in the presence of magnesium bromide. Oxone is added to oxidize intermediates, yielding the target compound after HPLC purification.
Optimization Insights :
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DMSO’s high boiling point accommodates elevated temperatures.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 50 psi H₂, 5 hours, ethanol | High | >95% | Industrial |
| CDI Cyclization | THF, reflux, 16 hours | Moderate | 90–95% | Lab-scale |
| Microwave Synthesis | 100°C, 20 minutes, DCM | High | >98% | Lab-scale |
| HF Fluorination | 160–180°C, FeCl₃, 24 hours | Moderate | 85–90% | Industrial (patented) |
| Oxidative Coupling | DMSO, 50°C, Oxone | Low | 80–85% | Lab-scale |
Key Observations :
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Catalytic hydrogenation and HF fluorination are preferred for large-scale synthesis due to established protocols and recyclable catalysts.
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Microwave-assisted reactions offer rapid access to intermediates but require specialized equipment.
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Oxidative coupling suffers from lower yields but enables access to novel derivatives.
Chemical Reactions Analysis
Types of Reactions
N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N2-methyl-5-(trifluoromethyl)pyridine-2,3-dione, while reduction may produce this compound derivatives .
Scientific Research Applications
N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Structural and Functional Analogues
Pyridine-2,3-diamine Derivatives
Key Differences :
- The methyl group at N2 in the target compound likely reduces its propensity for oxidative dimerization compared to 5-(trifluoromethyl)pyridine-2,3-diamine and pyridine-2,3-diamine, which form dimers with antimicrobial activity .
Substituted Pyridin-2-amines
Key Differences :
- The trimethylsilyl-ethynyl group in 1036027-52-7 increases lipophilicity, making it more suitable for hydrophobic interactions in drug design compared to the target compound .
- N-Methyl-5-(trifluoromethyl)pyridin-2-amine lacks the C3 amino group, limiting its ability to participate in hydrogen bonding or metal coordination compared to the target .
Halogenated Pyridine Derivatives
Key Differences :
Biological Activity
Structural Characteristics
The compound features a pyridine ring with a methyl group at the N2 position and a trifluoromethyl group at the 5 position. The presence of these substituents enhances its lipophilicity and metabolic stability, which are critical factors in drug design. The trifluoromethyl group is known to improve the bioactivity of various drug candidates by facilitating better membrane penetration and interaction with biological targets.
Antimicrobial Properties
Compounds with similar structures to N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine have demonstrated notable antimicrobial activity against various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
Research indicates that derivatives of pyridine compounds often exhibit anticancer properties. For instance, certain pyridinyl derivatives have been shown to target specific proteins involved in cancer cell proliferation and survival. While direct studies on this compound are sparse, its structural similarity to known anticancer agents suggests it may also possess such properties .
The mechanism of action for this compound likely involves interactions with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets that are crucial for various biological processes. This interaction may lead to inhibition of cell growth or induction of apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
The following table summarizes some key characteristics of this compound compared to related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Methyl and trifluoromethyl groups on pyridine | Potential antimicrobial and anticancer | Enhanced lipophilicity |
| 3-Amino-5-(trifluoromethyl)pyridine | Amino group at 3 position | Antimicrobial | Stronger interaction with bacterial enzymes |
| 6-Amino-4-(trifluoromethyl)-pyrimidin-2(1H)-one | Pyrimidine core with trifluoromethyl | Anticancer | Targets specific kinases involved in cancer |
Q & A
Q. What are the recommended synthetic methodologies for N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine in academic laboratories?
Answer: The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and functional group transformations. For example, analogous pyridine derivatives are synthesized by esterification of carboxylic acid precursors under reflux conditions with ethanol, followed by amine group introduction via catalytic hydrogenation or substitution . Key intermediates, such as 5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid, can be modified using methylamine to introduce the N2-methyl group. Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity .
Q. How can the molecular structure of this compound be validated experimentally?
Answer: X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallographic analysis, providing bond-length precision up to 0.001 Å . For visualization, ORTEP-3 or WinGX can generate thermal ellipsoid diagrams to highlight steric effects from the trifluoromethyl group . Complementary techniques like NMR (e.g., NMR for CF group analysis) and high-resolution mass spectrometry (HRMS) validate molecular composition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. anticancer results)?
Answer: Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges) or impurities in synthesized batches. To address this:
- Standardize biological assays using validated cell lines (e.g., NCI-60 panel for anticancer screening) and include positive controls (e.g., doxorubicin).
- Purify the compound via column chromatography or recrystallization to ≥98% purity (confirmed by HPLC) .
- Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing CF with Cl or CH) to isolate bioactive moieties .
Q. What strategies improve regioselectivity in substitution reactions involving the trifluoromethyl-pyridine scaffold?
Answer: The electron-withdrawing CF group directs electrophilic substitutions to specific positions. To enhance regioselectivity:
- Use directing groups (e.g., boronic acids) to block undesired sites during functionalization .
- Optimize reaction conditions: Lower temperatures (−20°C to 0°C) reduce kinetic competition, favoring meta-substitution over para-positions .
- Computational modeling (DFT calculations) predicts reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Methodological and Analytical Considerations
Q. How can researchers mitigate challenges in crystallizing this compound due to its hydrophobicity?
Answer:
Q. What analytical workflows are recommended for detecting degradation products during stability studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
